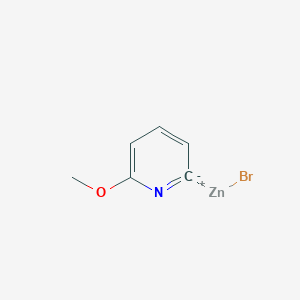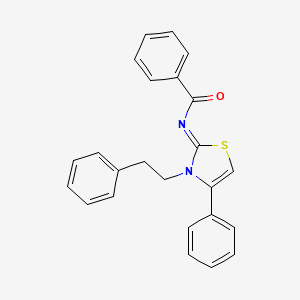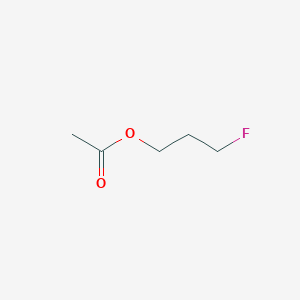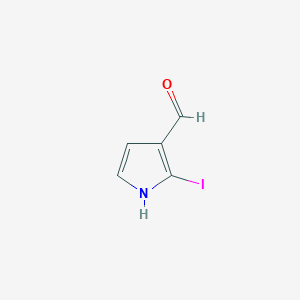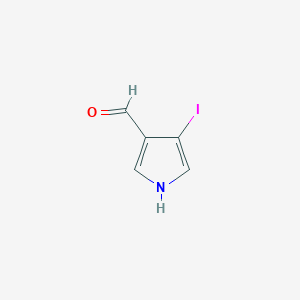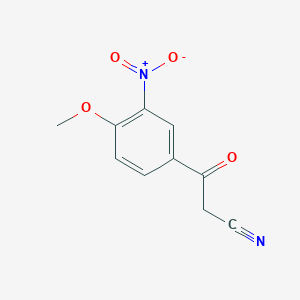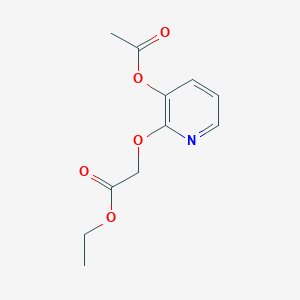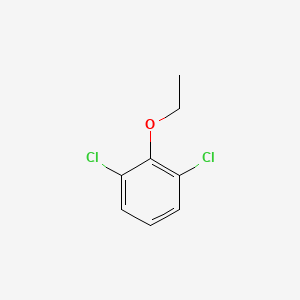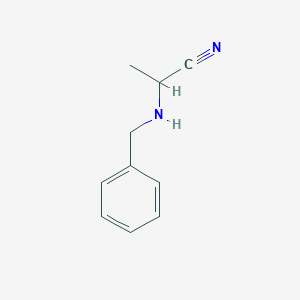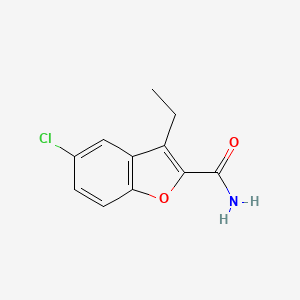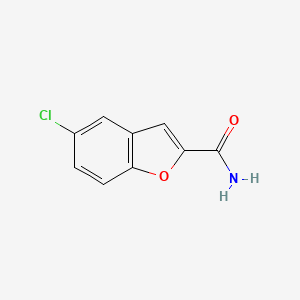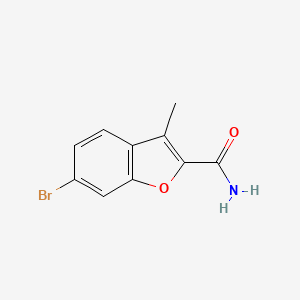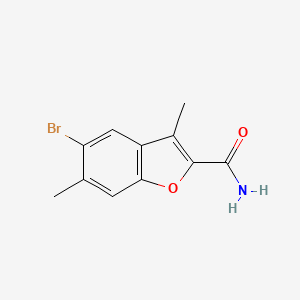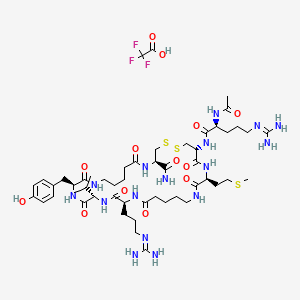
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its unique structure and properties, making it a valuable tool in biochemical and medical studies.
Mecanismo De Acción
Target of Action
The primary target of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is the MCH-1 receptor . This receptor plays a crucial role in appetite regulation and energy homeostasis .
Mode of Action
This compound acts as a full competitive antagonist at the MCH-1 receptor . It competes with the natural ligand for the receptor, thereby preventing the receptor’s activation . This compound exhibits no agonist potency for the human MCH-1 receptor, even at micromolar concentrations .
Biochemical Pathways
Given its antagonistic action on the mch-1 receptor, it likely impacts pathways related to appetite regulation and energy homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the MCH-1 receptor. By preventing the activation of this receptor, it may influence appetite and energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various protecting group strategies and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Disulfide-bridged peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic applications, including as a competitive antagonist for specific receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparación Con Compuestos Similares
Ac-Arg-Cys-Met-5-aminopentanoyl-Arg-Val-Tyr-5-aminopentanoyl-Cys-NH2: Another peptide with similar structure and function.
Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 (Disulfide Bridge): A variant with a disulfide bridge between cysteine residues.
Uniqueness: Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which can influence its solubility and stability. Its ability to act as a competitive antagonist for specific receptors sets it apart from other peptides .
Propiedades
IUPAC Name |
(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXAUINYHLJPOO-YENZCTSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83F3N16O13S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
